3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Description
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is a chemical compound characterized by its bromine and hydroxyl functional groups attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety
Properties
IUPAC Name |
3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZFLPEVZGUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697283 | |
| Record name | 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-40-6 | |
| Record name | 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-hydroxyphenylalanine followed by amino group protection and subsequent deprotection. The reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide (NBS), and controlled temperatures to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous flow systems to ensure consistent product quality. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions required for optimal yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The bromine atom can be reduced to form a bromoalkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Bromoalkanes
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic substitution reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
3-Amino-3-(4-bromo-3-hydroxyphenyl)propanoic acid
Uniqueness: 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The position of the bromine and hydroxyl groups on the phenyl ring plays a crucial role in determining its chemical behavior and biological activity.
Biological Activity
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid, a derivative of amino acid compounds, has garnered attention in recent research due to its promising biological activities, particularly in the fields of oncology and antioxidant research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring. This unique arrangement contributes to its reactivity and biological activity. The molecular formula is C₉H₁₀BrNO₃, with a molecular weight of approximately 260.08 g/mol.
The compound primarily targets reactive oxygen species (ROS) and exhibits significant antioxidant properties . By scavenging free radicals, it reduces oxidative stress within cells, which is crucial in cancer pathogenesis and response to chemotherapeutics. The biochemical pathways affected include:
- Lipid Metabolism : It regulates lipid metabolism, preventing macrophages from transforming into foam cells.
- Oxidative Stress Response : It modulates pathways involved in oxidative stress and inflammation, contributing to its anticancer effects.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:
- Cell Viability Reduction : In vitro studies using A549 non-small cell lung cancer (NSCLC) cells showed that certain derivatives reduced cell viability by up to 50% while exhibiting lower cytotoxicity towards non-cancerous Vero cells .
| Compound | Cell Viability Reduction (%) | IC₅₀ (µM) |
|---|---|---|
| Compound 12 | 50% | 25 |
| Compound 20 | 48% | 20 |
| Compound 29 | 31% | 15 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays including the DPPH radical scavenging assay. Compounds derived from this scaffold exhibited potent antioxidant properties comparable to established antioxidants like ascorbic acid.
| Assay Type | Comparison | Result |
|---|---|---|
| DPPH Scavenging | Ascorbic Acid | Highest Activity |
| Compound 20 | Control | Significant Activity |
Case Studies
- Study on Anticancer Activity : A series of derivatives were tested against A549 cells, revealing that modifications on the phenyl ring significantly influenced anticancer efficacy. Notably, compound 20 demonstrated the highest potency in reducing cell migration and viability .
- Antioxidant Efficacy Study : In a comparative study against standard antioxidants, several derivatives exhibited superior scavenging activity against free radicals, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound is absorbed effectively through biological membranes.
- Distribution : It shows a favorable distribution profile in tissues.
- Metabolism : Metabolized primarily through conjugation reactions.
- Excretion : Excreted via renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
